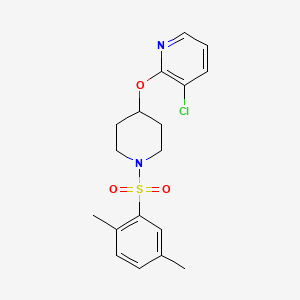![molecular formula C13H22N2O3 B2649897 Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate CAS No. 1429903-02-5](/img/structure/B2649897.png)
Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of MPAC involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also contributes to the increased three-dimensional coverage .Aplicaciones Científicas De Investigación
Efficient Synthesis and Coupling Agent Development
Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is used in the efficient synthesis of heterobifunctional coupling agents, critical for the chemoselective conjugation of proteins and enzymes. This synthesis, involving seven steps starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, allows the preparation of high-purity coupling agents suitable for developing other analogous agents (Reddy et al., 2005).
Crystal Packing and Molecular Interactions
Research on the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has shed light on the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. These molecular structures show significant interactions between the pyridine rings and the cyclohexane rings, influencing the crystal packing and potentially the stability of the compounds (Lai et al., 2006).
Potassium Channel Openers
Derivatives of Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate have been studied for their potential as potassium channel openers. These derivatives exhibit promising in vitro K(+)-channel opening activity, which could be beneficial for developing antihypertensive and antianginal agents (Brown et al., 1993).
Antimicrobial Activity
A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity against different strains, including A. baumannii and M. tuberculosis H37Rv. This suggests potential applications in developing new antimycobacterial agents (Nural et al., 2018).
Antiproliferative Agents
Dispiroindole derivatives, prepared from reactions involving cyclic-amino methylene components, exhibit antitumor properties against various human tumor cell lines. This research opens avenues for developing new antiproliferative agents with potential applications in cancer therapy (George et al., 2013).
Propiedades
IUPAC Name |
methyl 1-(pyrrolidine-1-carbonylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-11(16)13(7-3-2-4-8-13)14-12(17)15-9-5-6-10-15/h2-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQHMRJQVCLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2649814.png)

![1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2649817.png)
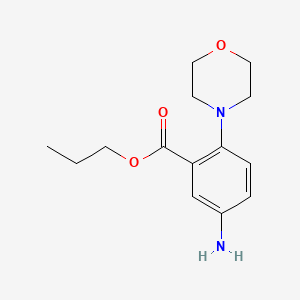
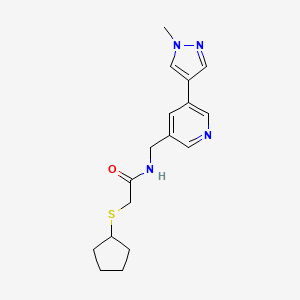
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2649822.png)
![N-mesityl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2649823.png)
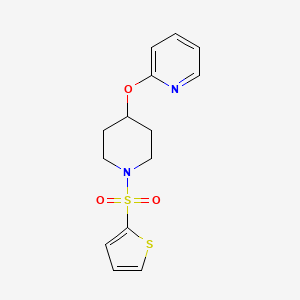
![4-(2-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)
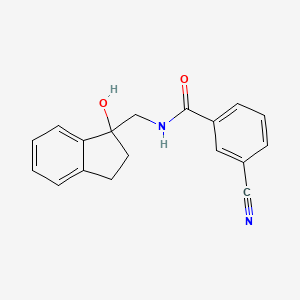
![Acetic acid, 2-[(cycloheptylideneamino)oxy]-](/img/structure/B2649831.png)
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)

